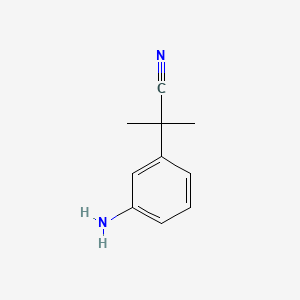

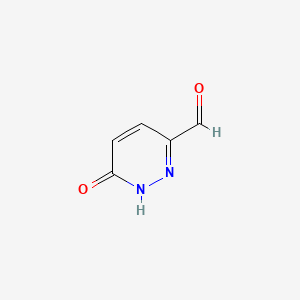

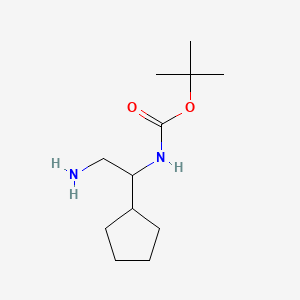

![molecular formula C8H8Br2N2 B582135 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide CAS No. 1357946-12-3](/img/structure/B582135.png)

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazoles, which are key components of this compound, have been synthesized through various methods. Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Scientific Research Applications

Conversion to Potent CNS Drugs

The conversion of benzimidazoles, among other azoles, into more potent central nervous system (CNS) drugs has been explored, indicating the potential of derivatives, including 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, in synthesizing therapeutic agents for CNS disorders. This involves processes such as distillation, condensation, alkylation, and others, using a variety of reagents to achieve compounds with agonistic, antagonistic, and other activities beneficial for treating neurological disorders. The azole group common to these compounds may be responsible for their CNS effects, offering a pathway for developing new drugs targeting a broad spectrum of neurotransmitters and ion channels (S. Saganuwan, 2020).

Heterocyclic Chemistry in Drug Discovery

Research in heterocyclic chemistry, specifically focusing on benzimidazole derivatives, underscores their importance in discovering new medicines against diseases with no current remedy, such as certain cancers, and addressing the challenge of antibiotic resistance. This highlights the role of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide and similar compounds in synthesizing new therapeutic agents with antibacterial properties and potential against multiresistant pathogens (Támas Földesi, Balázs Volk, M. Milen, 2018).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole compounds, are used as effective corrosion inhibitors due to their unique molecular structure, which includes a heterocyclic ring and a long hydrocarbon chain. These properties make them ideal for adsorption on metal surfaces, thereby preventing corrosion. This application demonstrates the industrial and practical value of heterocyclic compounds derived from imidazole and benzimidazole, suggesting potential uses for 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide in corrosion inhibition research (Nipaporn Sriplai, K. Sombatmankhong, 2023).

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features and electron-rich environment, these compounds exhibit a broad spectrum of bioactivities. Therefore, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name |

6-(bromomethyl)-1H-benzimidazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCIFYCXIRSSGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NC=N2.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide | |

CAS RN |

1357946-12-3 |

Source

|

| Record name | 5-(bromomethyl)-1H-1,3-benzodiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

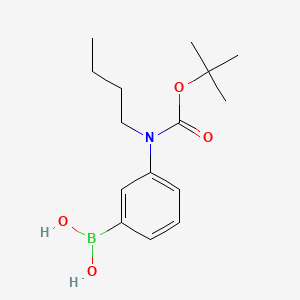

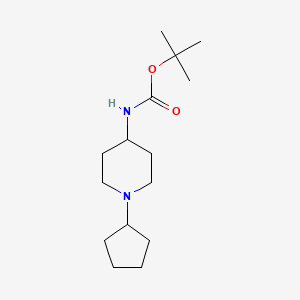

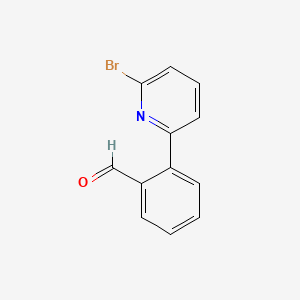

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)